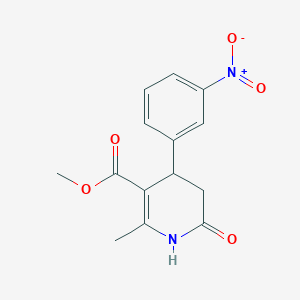![molecular formula C18H18N2O3S B4928276 ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4928276.png)
ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate varies depending on its application. In cancer therapy, this compound induces apoptosis by activating the caspase cascade and cell cycle arrest by regulating the expression of cell cycle-related proteins (Miyazaki et al., 2017). In neuroprotection, it activates the Nrf2/ARE pathway by promoting the nuclear translocation of Nrf2 and upregulating the expression of antioxidant enzymes (Wang et al., 2018). In antiviral activity, it inhibits the replication of HCV by binding to the NS5B polymerase and blocking its activity (Xu et al., 2017).
Biochemical and Physiological Effects:
Ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate has been shown to have various biochemical and physiological effects depending on its application. In cancer therapy, it inhibits the proliferation of cancer cells, induces apoptosis, and regulates the expression of cell cycle-related proteins (Miyazaki et al., 2017). In neuroprotection, it protects neurons from oxidative stress-induced damage and upregulates the expression of antioxidant enzymes (Wang et al., 2018). In antiviral activity, it inhibits the replication of HCV by blocking the activity of NS5B polymerase (Xu et al., 2017).
实验室实验的优点和局限性
The advantages of using ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate in lab experiments include its potential applications in various fields such as cancer therapy, neuroprotection, and antiviral activity. Its synthesis method is relatively simple, and it can be easily modified to improve its yield. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for the study of ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate. One direction is to investigate its potential applications in other fields such as cardiovascular diseases and inflammation. Another direction is to optimize its synthesis method to improve its yield and purity. Furthermore, the development of novel derivatives of this compound with improved efficacy and safety profiles is also a promising direction for future research.
Conclusion:
Ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate is a chemical compound with potential applications in various fields such as cancer therapy, neuroprotection, and antiviral activity. Its synthesis method is relatively simple, and it can be easily modified to improve its yield. However, further studies are needed to determine its optimal dosage and administration route, and the development of novel derivatives with improved efficacy and safety profiles is also a promising direction for future research.
合成方法
The synthesis of ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate involves the reaction of 4-amino-5-phenylthieno[2,3-d]pyrimidine-6-carboxylic acid with ethyl 4-bromobutanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) (Miyazaki et al., 2017). The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
Ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate has been studied for its potential applications in various fields such as cancer therapy, neuroprotection, and antiviral activity. In cancer therapy, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest (Miyazaki et al., 2017). In neuroprotection, it has been reported to protect neurons from oxidative stress-induced damage by activating the Nrf2/ARE pathway (Wang et al., 2018). In antiviral activity, it has been found to inhibit the replication of hepatitis C virus (HCV) by targeting the HCV NS5B polymerase (Xu et al., 2017).
属性
IUPAC Name |
ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-14(18(22)23-4-2)20-11-19-16-15(17(20)21)13(10-24-16)12-8-6-5-7-9-12/h5-11,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLRRRGJUCQHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4928193.png)
![4-isopropyl-6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B4928195.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4928196.png)
![2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4928210.png)

![N-({[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4928221.png)
![lithium 3-[(4-propoxybenzoyl)amino]propanoate](/img/structure/B4928227.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[ethyl(methyl)amino]nicotinamide](/img/structure/B4928250.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4928255.png)

![ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate](/img/structure/B4928277.png)
![2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B4928279.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4928285.png)